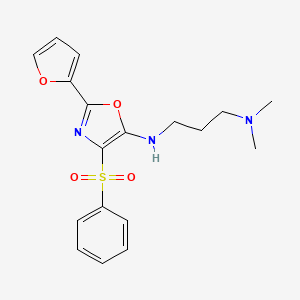![molecular formula C25H17FN4O4S B2501307 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1112028-42-8](/img/structure/B2501307.png)
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their potential biological activities. In the first study, an efficient route was reported for the synthesis of a novel quinazolinone compound, specifically 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one . The compound was prepared through a sulfur arylation reaction. This method of synthesis indicates a potential for creating a variety of quinazolinone derivatives by altering the substituents on the quinazolinone nucleus.
Molecular Structure Analysis
The molecular structure of the synthesized quinazolinone was determined using single-crystal X-ray diffraction. The crystal structure revealed a monoclinic system with a space group P21/c. The unit cell parameters were a = 12.7137(7) Å, b = 7.5018(4) Å, c = 17.1209(9) Å, and β = 11.0042(15)°, with a volume of 1524.42 ų. The structure was refined to R = 0.0374 and wR = 0.1040, indicating a high level of precision in the crystallographic analysis. The non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically .
Chemical Reactions Analysis
The antibacterial evaluation of the synthesized quinazolinone compound showed activity against some bacterial strains, suggesting that the compound's structure could be conducive to antibacterial properties. This is consistent with the known activities of quinazolinone derivatives, which often exhibit a range of biological activities, including antibacterial effects .
Physical and Chemical Properties Analysis
The Raman analysis provided further insight into the physical properties of the compound, complementing the structural analysis. The empirical formula was determined to be C18H17ClN2O. Additionally, the Hirshfeld surface and fingerprint plots were obtained, which are useful for understanding intermolecular interactions and crystal packing. The electrostatic potential surface (ESP) was derived using density functional theory, which can be used to predict reactivity and sites of interaction for the molecule .
In another study, a series of quinolinone derivatives with oxadiazole rings were synthesized, indicating the versatility of the quinazolinone scaffold for incorporating various heterocyclic systems. These compounds were synthesized by reacting fluoroquinolones with acid hydrazides in phosphorous oxychloride. The antiproliferative activities of these compounds were evaluated against human lung tumor cell lines, with one derivative showing significant activity with an IC50 of 9.0 µg/mL . This suggests that modifications to the quinazolinone core can lead to compounds with potential anticancer properties.
Applications De Recherche Scientifique
Synthesis and Characterization
- Various derivatives of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones have been synthesized, including those with structural similarities to 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one. These compounds have been characterized by elemental and spectral analysis (Kaur, Saxena, & Kumar, 2010).
Antitumor Activity
- Fluoroquinolone derivatives, including structures similar to the compound , have been synthesized and evaluated for their antitumor activity. These studies found that the compounds displayed significant antitumor properties (Guoqianga, 2012).
Antimicrobial Activity
- Research has focused on the synthesis of derivatives related to this compound and their antimicrobial efficacy. Studies have found that certain derivatives exhibit potent antimicrobial properties, indicating potential applications in treating bacterial infections (Raval, Desai, & Desai, 2012).
Antibacterial and Antifungal Activity
- Studies on the synthesis of new derivatives and their evaluation for antibacterial and antifungal activities have been conducted. These studies indicate that certain derivatives exhibit significant activity against various bacterial and fungal strains (Desai & Desai, 2005).
Analgesic and Anti-inflammatory Activities
- Research has been conducted on derivatives linked with quinazolin-4-one moiety for their analgesic and anti-inflammatory activities. Some derivatives have shown potent effects, suggesting potential applications in pain and inflammation management (Dewangan et al., 2016).
Propriétés
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylphenyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c1-14-3-2-4-17(9-14)30-24(31)18-10-20-21(33-13-32-20)11-19(18)27-25(30)35-12-22-28-23(29-34-22)15-5-7-16(26)8-6-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUVZCJFHTIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

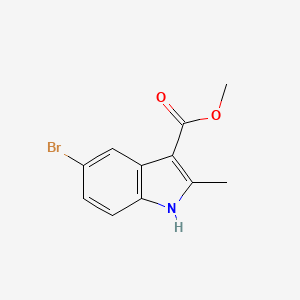
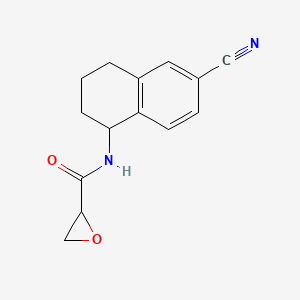
![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)
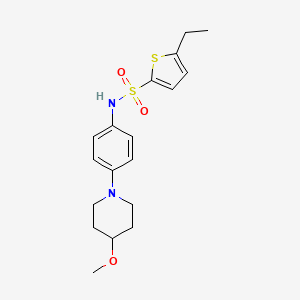
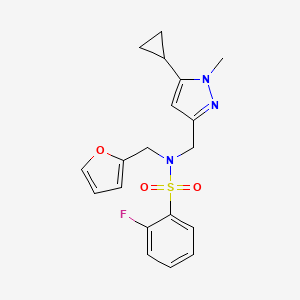
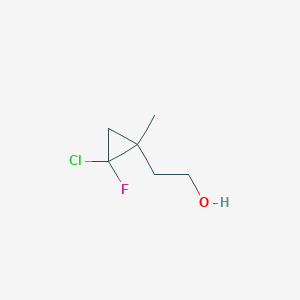
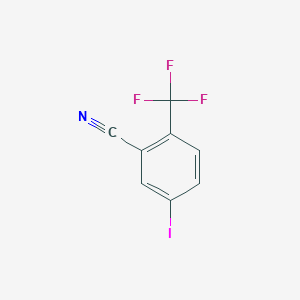
![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
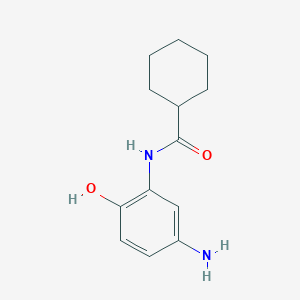
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)
![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)
